molecular formula C12H17BrClNO2 B13544296 Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride CAS No. 502842-14-0

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride

Cat. No.: B13544296
CAS No.: 502842-14-0
M. Wt: 322.62 g/mol
InChI Key: OUYLUDVIOZZVGL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2. It is a white to yellow solid and is known for its applications in various scientific research fields .

Preparation Methods

The synthesis of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring and an amino group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been investigated for its potential as an inhibitor of GABA transporters, which play a crucial role in neurotransmission .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake, thereby increasing the availability of neurotransmitters in the synaptic cleft.
  • Receptor Modulation : It can interact with receptors that mediate pain and inflammation, suggesting potential analgesic or anti-inflammatory effects.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

  • Antinociceptive Properties : In vivo studies have shown that this compound can reduce pain responses in rodent models of neuropathic pain without causing motor deficits .
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent .

Case Study 1: GABA Transporter Inhibition

In a study assessing the inhibitory effects on GABA transporters (mGAT1–4), this compound demonstrated significant inhibition at concentrations above 100 μM. The results indicated a reduction in GABA uptake by over 50%, highlighting its potential as a therapeutic agent for conditions associated with GABA dysregulation .

CompoundmGAT1 Inhibition (pIC50)mGAT2 Inhibition (pIC50)mGAT3 Inhibition (pIC50)mGAT4 Inhibition (pIC50)
Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate HCl5.435.365.285.20

Case Study 2: Antinociceptive Activity

In rodent models of chemotherapy-induced neuropathic pain, the compound exhibited antinociceptive effects comparable to standard analgesics, suggesting its viability as a novel pain management option without adverse motor side effects .

Properties

CAS No.

502842-14-0

Molecular Formula

C12H17BrClNO2

Molecular Weight

322.62 g/mol

IUPAC Name

ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13;/h4-6,11H,3,7,14H2,1-2H3;1H

InChI Key

OUYLUDVIOZZVGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)Br)N.Cl

Origin of Product

United States

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